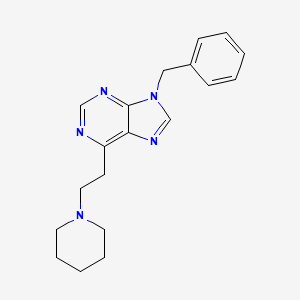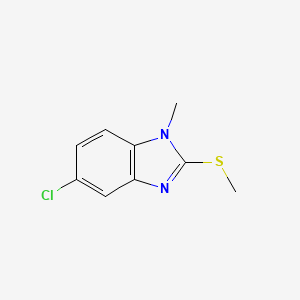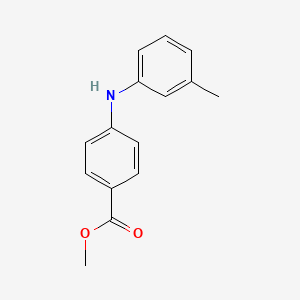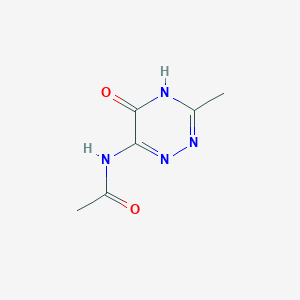
1,8-bis(6-chloro-9H-purin-9-yl)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(6-chloro-9H-purin-9-yl)octane is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids This compound is characterized by the presence of two 6-chloro-9H-purin-9-yl groups attached to an octane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-bis(6-chloro-9H-purin-9-yl)octane typically involves the reaction of 6-chloropurine with 1,8-dibromooctane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
1,8-Bis(6-chloro-9H-purin-9-yl)octane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the purine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The purine rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine N-oxides.
科学的研究の応用
1,8-Bis(6-chloro-9H-purin-9-yl)octane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Medicine: Research into the potential therapeutic applications of purine derivatives includes their use as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
作用機序
The mechanism of action of 1,8-bis(6-chloro-9H-purin-9-yl)octane involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atoms in the purine rings can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and π-π stacking interactions, which contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Chloropurine: A simpler purine derivative with a single chlorine atom. It is used as a building block for the synthesis of more complex purine derivatives.
1,8-Dibromooctane: An alkylating agent used in the synthesis of various organic compounds, including 1,8-bis(6-chloro-9H-purin-9-yl)octane.
9H-Purine: The parent compound of the purine family, which serves as a fundamental building block in biochemistry.
Uniqueness
This compound is unique due to its dual purine structure connected by an octane chain This unique structure allows for the exploration of new chemical reactions and biological interactions that are not possible with simpler purine derivatives
特性
| 139120-35-7 | |
分子式 |
C18H20Cl2N8 |
分子量 |
419.3 g/mol |
IUPAC名 |
6-chloro-9-[8-(6-chloropurin-9-yl)octyl]purine |
InChI |
InChI=1S/C18H20Cl2N8/c19-15-13-17(23-9-21-15)27(11-25-13)7-5-3-1-2-4-6-8-28-12-26-14-16(20)22-10-24-18(14)28/h9-12H,1-8H2 |
InChIキー |
GHMRSUSCBCJJOR-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCCCCCCCN3C=NC4=C3N=CN=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/no-structure.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)

![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)




